1-(2-Fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14968168
Molecular Formula: C22H18FNO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18FNO4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H18FNO4/c23-16-9-3-1-7-14(16)19-18-20(25)15-8-2-4-10-17(15)28-21(18)22(26)24(19)12-13-6-5-11-27-13/h1-4,7-10,13,19H,5-6,11-12H2 |
| Standard InChI Key | PQESHIPHIIOERK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F |
Introduction
Synthesis of Chromeno[2,3-c]pyrrole Derivatives
The synthesis of chromeno[2,3-c]pyrrole derivatives often involves multicomponent reactions. For example, a one-pot multicomponent reaction can be used to synthesize 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones by combining aryl aldehydes, primary amines, and methyl o-hydroxybenzoylpyruvate under mild conditions .
Synthesis Steps:
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Preparation of Starting Materials: Aryl aldehydes and primary amines are prepared according to standard procedures.
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Multicomponent Reaction: Combine aryl aldehyde, primary amine, and methyl o-hydroxybenzoylpyruvate in dry ethanol. Stir at room temperature for a short period, then heat at 40°C for a few minutes. Add acetic acid and reflux at 80°C for several hours.
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Purification: Cool the reaction mixture and filter off the precipitate or concentrate under vacuum. Purify the product by crystallization from ethanol.
Biological Activities and Potential Applications
Chromeno[2,3-c]pyrrole derivatives are being explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of fluorine and tetrahydrofuran rings in these compounds may enhance their bioavailability and interaction with biological targets.
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